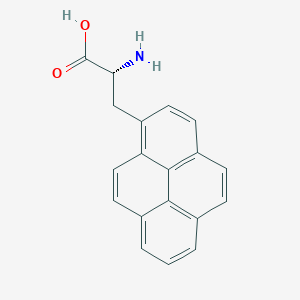

(2R)-2-amino-3-pyren-1-ylpropanoic acid

Description

(2R)-2-Amino-3-pyren-1-ylpropanoic acid is a non-proteinogenic amino acid derivative characterized by a pyren-1-yl substituent attached to the β-carbon of a propanoic acid backbone, with (2R) stereochemistry at the α-carbon. The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique physicochemical properties, including pronounced hydrophobicity, fluorescence, and π-π stacking capabilities. These traits make the compound valuable in applications such as fluorescent biochemical probes, supramolecular chemistry, and drug design, where aromatic interactions and optical properties are critical .

Properties

IUPAC Name |

(2R)-2-amino-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-amino-3-pyren-1-ylpropanoic acid with two related compounds: (R)-2-amino-3-(pyridin-3-yl)propanoic acid () and aziridine-2-carboxylic acid-containing dipeptides (). Key differences in structure, synthesis, properties, and applications are summarized below.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|---|

| This compound | C₁₉H₁₅NO₂ | 289.33 g/mol | Pyren-1-yl | Hydrophobic, fluorescent, rigid PAH |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 g/mol | Pyridin-3-yl | Moderate solubility, basic nitrogen |

| Aziridine-2-carboxylic acid-containing dipeptides | Variable | Variable | Aziridine ring | High reactivity, covalent binding |

- Pyren-1-yl vs. Pyridin-3-yl : The pyrene group significantly increases hydrophobicity and molecular weight compared to the pyridine analog, which has a smaller heteroaromatic ring with a basic nitrogen atom. This difference impacts solubility and biological membrane permeability .

- Aziridine Ring : Aziridine-containing derivatives exhibit ring strain, enhancing reactivity for covalent modifications, unlike the inert pyrene group .

Research Findings and Challenges

- Deprotection Efficiency : Aziridine-containing compounds face deprotection challenges, with N-terminal derivatives yielding unidentifiable mixtures, unlike pyren-1-yl or pyridin-3-yl analogs .

- Stereochemical Control : The bulky pyren-1-yl group may hinder stereoselective synthesis compared to smaller substituents like pyridin-3-yl.

- Biological Compatibility : Pyrene’s hydrophobicity limits aqueous applications but enhances compatibility with lipid-rich environments (e.g., cell membranes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.